molecular formula C3H6O2 B14157910 Ethenol, 1-methoxy- CAS No. 4453-91-2

Ethenol, 1-methoxy-

Cat. No.: B14157910
CAS No.: 4453-91-2
M. Wt: 74.08 g/mol
InChI Key: ZDNJYCQSGYLNJQ-UHFFFAOYSA-N
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Description

Ethenol, 1-methoxy-: , also known as 1-methoxyethanol, is an organic compound with the molecular formula C3H8O2. It is a colorless liquid that is miscible with water and many organic solvents. This compound is commonly used as a solvent in various industrial applications due to its ability to dissolve both polar and non-polar substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methoxyethanol can be synthesized through the nucleophilic attack of methanol on protonated ethylene oxide, followed by proton transfer . The reaction can be represented as: [ \text{C}_2\text{H}_5\text{O}^+ + \text{CH}_3\text{OH} \rightarrow \text{C}_3\text{H}_8\text{O}_2 ]

Industrial Production Methods: Industrial production of 1-methoxyethanol typically involves the hydration of ethene using an excess of steam under pressure at elevated temperatures in the presence of phosphoric acid . This method is efficient and widely used in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-methoxyethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-methoxyethanol is unique due to its balanced solvent properties, allowing it to dissolve both polar and non-polar substances effectively. Its relatively low toxicity compared to methanol makes it a safer alternative for various applications .

Properties

IUPAC Name

1-methoxyethenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c1-3(4)5-2/h4H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNJYCQSGYLNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456027
Record name Ethenol, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4453-91-2
Record name Ethenol, 1-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4453-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethenol, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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